Dexrabeprazole sodium

Description

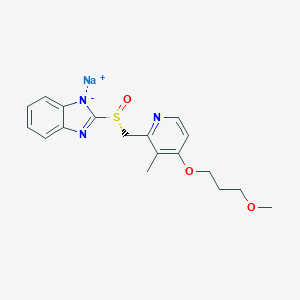

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171440-18-9 | |

| Record name | Dexrabeprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEXRABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Dexrabeprazole Sodium on Gastric H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole (B173243) sodium, the dextrorotatory (R)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. This technical guide provides a comprehensive overview of its core mechanism of action at the molecular level, focusing on its interaction with the gastric H+/K+-ATPase. The document details the activation cascade of this prodrug, its covalent modification of the proton pump, and the resulting irreversible inhibition of acid secretion. Comparative quantitative data, detailed experimental protocols, and visual representations of the underlying pathways are presented to offer a thorough resource for researchers and professionals in the field of gastroenterology and drug development.

Introduction: The Gastric Proton Pump and Its Inhibition

Gastric acid secretion is the final step in a complex physiological process, culminating in the pumping of protons into the gastric lumen by the H+/K+-ATPase. This enzyme, located in the secretory canaliculi of parietal cells, is the primary target for the clinical management of acid-related disorders.[1] Proton pump inhibitors (PPIs) are a class of drugs designed to specifically and potently inhibit this enzyme system.[2]

Dexrabeprazole sodium belongs to the substituted benzimidazole (B57391) class of PPIs.[3] Like other members of this class, it is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.[4] Its mechanism involves a multi-step process that ensures targeted action at the site of acid secretion, leading to a profound and sustained reduction in gastric acidity.

The Molecular Mechanism of Action of this compound

The inhibitory action of this compound on the gastric H+/K+-ATPase can be dissected into two critical phases: acid-catalyzed activation and covalent binding to the enzyme.

Acid-Catalyzed Activation Pathway

This compound, as a weak base, selectively accumulates in the highly acidic environment of the parietal cell secretory canaliculi.[5] This acidic milieu triggers a cascade of chemical rearrangements, converting the inactive prodrug into its active form.

The activation process involves the following key steps:

-

Protonation: The benzimidazole and pyridine (B92270) moieties of the dexrabeprazole molecule undergo protonation in the acidic environment.

-

Conversion to Sulfenic Acid: The protonated form of dexrabeprazole is chemically unstable and rapidly converts to a reactive tetracyclic sulfenic acid derivative.

-

Formation of the Active Sulfenamide (B3320178): The sulfenic acid is then transformed into the active tetracyclic sulfenamide, the species responsible for interacting with the proton pump.

This acid-catalyzed activation ensures that the drug's inhibitory activity is localized to the site of acid secretion, minimizing off-target effects.

Caption: Acid-catalyzed activation of dexrabeprazole.

Covalent Binding and Irreversible Inhibition

The active sulfenamide of dexrabeprazole is a highly reactive electrophile that readily forms a covalent disulfide bond with the sulfhydryl groups of specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[4] This covalent modification is the cornerstone of the irreversible inhibition characteristic of PPIs.

While the exact cysteine residues targeted by dexrabeprazole have not been definitively elucidated in publicly available literature, studies on other PPIs, such as omeprazole (B731), have identified key residues involved in this covalent interaction. These include Cys813 and Cys822 in the 5th and 6th transmembrane segments (TM5/6) and Cys892 in the TM7/8 loop.[6][7] It is highly probable that dexrabeprazole interacts with one or more of these same luminal-facing cysteine residues.

The formation of this stable disulfide bond induces a conformational change in the H+/K+-ATPase, rendering it incapable of pumping protons into the gastric lumen. Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units, a process that can take over 24 hours.

Caption: Covalent binding and inhibition of the H+/K+-ATPase.

Quantitative Analysis of Inhibitory Potency

Clinical studies have consistently demonstrated that dexrabeprazole is more effective at a lower dosage compared to its racemic counterpart, rabeprazole. For instance, 10 mg of dexrabeprazole has been shown to be as effective or even superior to 20 mg of rabeprazole in the treatment of gastroesophageal reflux disease (GERD).[10][11][12] This suggests that the R-enantiomer possesses a higher intrinsic inhibitory activity or more favorable pharmacokinetic properties.

| Proton Pump Inhibitor | Reported IC50 (H+/K+-ATPase Inhibition) | Notes |

| Rabeprazole (Racemate) | 72 nM | [8] |

| Omeprazole | 470 nM - 36 µM | [8] |

| Lansoprazole | 2.1 µM | [8] |

| Dexrabeprazole | Data not available | Clinical data suggests higher potency than the racemate. |

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's inhibitory action on the gastric H+/K+-ATPase.

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is adapted from established methods for the isolation of H+/K+-ATPase from hog gastric mucosa.

Materials:

-

Fresh or frozen hog stomachs

-

Homogenization buffer (e.g., 250 mM sucrose (B13894), 5 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Sucrose solutions of varying densities

-

Ultracentrifuge and rotors

-

Dounce homogenizer

Procedure:

-

The gastric mucosa is scraped from the muscular layer of the hog stomach and washed with cold buffer.

-

The mucosa is minced and then homogenized in the homogenization buffer using a Dounce homogenizer.

-

The homogenate is subjected to a series of differential centrifugation steps to remove cellular debris and mitochondria.

-

The resulting microsomal fraction is layered onto a discontinuous sucrose density gradient.

-

Ultracentrifugation is performed to separate the H+/K+-ATPase-enriched vesicles based on their density.

-

The vesicle fraction is collected, washed, and resuspended in a suitable buffer for storage at -80°C.

Caption: Workflow for H+/K+-ATPase vesicle preparation.

In Vitro H+/K+-ATPase Inhibition Assay (IC50 Determination)

This assay measures the concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase-enriched gastric vesicles

-

Assay buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl2, 10 mM KCl, pH 7.4)

-

ATP solution

-

This compound solutions of varying concentrations

-

Malachite green reagent for phosphate (B84403) detection

-

Microplate reader

Procedure:

-

H+/K+-ATPase-enriched vesicles are pre-incubated with varying concentrations of this compound in the assay buffer at 37°C.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period (e.g., 10-20 minutes).

-

The reaction is stopped by the addition of a stopping reagent (e.g., trichloroacetic acid).

-

The amount of inorganic phosphate released from ATP hydrolysis is quantified using the malachite green assay, which is measured spectrophotometrically.

-

The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound exerts its potent acid-suppressing effects through a well-defined, multi-step mechanism of action. As a prodrug, its localized activation in the acidic environment of the parietal cell canaliculus ensures target specificity. The subsequent irreversible covalent binding to cysteine residues of the gastric H+/K+-ATPase leads to a profound and sustained inhibition of gastric acid secretion. While the precise quantitative inhibitory parameters and specific cysteine binding profile for dexrabeprazole warrant further investigation, the available evidence strongly supports its high potency and clinical efficacy. This in-depth understanding of its molecular mechanism is crucial for the ongoing research and development of novel and improved therapies for acid-related gastrointestinal disorders.

References

- 1. Rabeprazole | C18H21N3O3S | CID 5029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Dexrabeprazole Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. central.proteomexchange.org [central.proteomexchange.org]

- 5. RABEPRAZOLE ACCORD Gastro-resistant tablet Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 6. Comparison of covalent with reversible inhibitor binding sites of the gastric H,K-ATPase by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the site of inhibition by omeprazole of a alpha-beta fusion protein of the H,K-ATPase using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Dexrabeprazole versus Rabeprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeprazole (B1678785), a widely prescribed proton pump inhibitor (PPI), is a racemic mixture of two enantiomers: dexrabeprazole (B173243) (R-(+)-rabeprazole) and S-(-)-rabeprazole. This technical guide provides a comprehensive analysis of the stereospecific activity of dexrabeprazole compared to the racemic mixture. Through an examination of in-vitro data, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety studies, this document elucidates the distinct advantages of the chirally pure R-enantiomer. Dexrabeprazole consistently demonstrates a more favorable pharmacokinetic profile, leading to greater and more consistent acid suppression, which translates to improved clinical outcomes in the management of acid-related disorders such as gastroesophageal reflux disease (GERD).

Introduction: The Significance of Chirality in Proton Pump Inhibitors

Proton pump inhibitors are the cornerstone of therapy for acid-related gastrointestinal disorders.[1] They act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1] Many PPIs, including rabeprazole, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. While chemically similar, enantiomers can exhibit significant differences in their pharmacological and toxicological properties due to their stereospecific interactions with chiral biological systems like enzymes and receptors.

Rabeprazole is administered as a racemic mixture containing equal amounts of dexrabeprazole and S-rabeprazole.[2] However, emerging evidence highlights the stereoselective disposition and activity of these enantiomers, with dexrabeprazole emerging as the more therapeutically active moiety.[3] This guide will delve into the core differences between dexrabeprazole and racemic rabeprazole, providing a detailed technical overview for researchers and drug development professionals.

Mechanism of Action: Stereospecific Inhibition of the Gastric H+/K+-ATPase

The therapeutic effect of rabeprazole stems from its ability to suppress gastric acid production. This is achieved through the covalent inhibition of the H+/K+-ATPase enzyme. While direct in-vitro comparative studies detailing the IC50 values for dexrabeprazole and S-rabeprazole on the proton pump are not extensively published, in-vivo animal studies have indicated that dexrabeprazole is more effective than S-rabeprazole and the racemate in preventing acid-related gastric lesions.[4]

The process of proton pump inhibition is initiated by the activation of the prodrug in the acidic environment of the parietal cell canaliculi. The activated sulfonamide form then binds to cysteine residues on the H+/K+-ATPase.

Pharmacokinetics: The Stereospecific Advantage of Dexrabeprazole

The pharmacokinetic profiles of dexrabeprazole and S-rabeprazole differ significantly, primarily due to stereoselective metabolism by the cytochrome P450 enzyme system, particularly CYP2C19.

Metabolism

Rabeprazole is metabolized in the liver via both enzymatic and non-enzymatic pathways. The main enzymatic pathway involves CYP2C19 and CYP3A4. Crucially, the disposition of dexrabeprazole (R-enantiomer) is more influenced by CYP2C19 genetic polymorphisms than the S-enantiomer. In individuals who are poor metabolizers (PMs) of CYP2C19, the elimination half-life of dexrabeprazole is significantly longer compared to extensive metabolizers (EMs). This leads to higher plasma concentrations and a greater area under the curve (AUC) for dexrabeprazole in PMs. In contrast, the pharmacokinetics of S-rabeprazole are less affected by CYP2C19 genotype.

The non-enzymatic pathway involves the reduction of rabeprazole to rabeprazole thioether.

Pharmacokinetic Parameters

The stereoselective metabolism results in distinct pharmacokinetic parameters for the two enantiomers.

| Parameter | Dexrabeprazole (R-isomer) | S-rabeprazole | Racemic Rabeprazole | Reference(s) |

| AUC (ng·h/mL) | Higher, especially in CYP2C19 PMs | Lower | Intermediate | [5] |

| Cmax (ng/mL) | Higher | Lower | Intermediate | [5] |

| Elimination Half-life (t½) | Longer, especially in CYP2C19 PMs | Shorter | Intermediate | [5] |

| Metabolism | Primarily CYP2C19 | Primarily CYP3A4 and non-enzymatic | Mixed | [5] |

Table 1: Comparative Pharmacokinetic Parameters

Clinical Efficacy: Dexrabeprazole Demonstrates Superiority

Multiple randomized, double-blind clinical trials have compared the efficacy of dexrabeprazole (at a 10 mg dose) with racemic rabeprazole (at a 20 mg dose) in patients with GERD. The findings consistently indicate that 10 mg of dexrabeprazole is at least as effective, and in several key aspects, superior to 20 mg of racemic rabeprazole.

| Endpoint | Dexrabeprazole (10 mg) | Rabeprazole (20 mg) | P-value | Reference(s) |

| Healing of Esophagitis (at 4 weeks) | 95.2% | 65.2% | 0.036 | [4] |

| ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [4] |

| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 | [4] |

| Reduction in Heartburn VAS Score (at 4 weeks) | Significant reduction from baseline | Significant reduction from baseline | No significant intergroup difference | [6] |

| Reduction in Regurgitation VAS Score (at 4 weeks) | Significant reduction from baseline | Significant reduction from baseline | No significant intergroup difference | [6] |

Table 2: Summary of Clinical Efficacy Data in GERD

These results suggest that dexrabeprazole at half the dose of the racemate provides more effective healing of esophageal lesions and faster relief from regurgitation symptoms.[4]

Safety and Tolerability

Clinical studies have shown that both dexrabeprazole and racemic rabeprazole are well-tolerated. The incidence of adverse events is low and comparable between the two treatment groups. No significant differences in laboratory parameters have been observed.[4][6]

Experimental Protocols

In-vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of PPIs on the gastric proton pump.

-

Preparation of Gastric Vesicles:

-

Isolate gastric glands from rabbit or hog stomachs by enzymatic digestion with collagenase.

-

Homogenize the glands to release microsomal vesicles containing the H+/K+-ATPase.

-

Purify the vesicles by differential centrifugation and sucrose (B13894) gradient centrifugation.

-

-

ATPase Activity Assay:

-

Pre-incubate the purified gastric vesicles with varying concentrations of the test compound (dexrabeprazole, S-rabeprazole, or racemic rabeprazole) in a buffer at a slightly acidic pH to facilitate activation.

-

Initiate the ATPase reaction by adding ATP and K+.

-

Measure the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Fiske-Subbarow method).

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

-

Chiral HPLC Analysis of Rabeprazole Enantiomers in Human Plasma

This protocol describes a method for the separation and quantification of dexrabeprazole and S-rabeprazole in plasma samples.

-

Sample Preparation:

-

To a plasma sample, add an internal standard (e.g., another PPI).

-

Perform solid-phase extraction (SPE) to remove interfering substances.

-

Elute the analytes from the SPE cartridge.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

HPLC Conditions:

-

Column: Chiral stationary phase (e.g., Chiralpak IC).

-

Mobile Phase: A mixture of organic solvents (e.g., hexane, ethanol) and a basic additive (e.g., ethylenediamine).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 285 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of known concentrations of each enantiomer.

-

Calculate the concentration of each enantiomer in the plasma samples based on the peak areas relative to the internal standard.

-

Clinical Trial Methodology for GERD Assessment

-

Patient Population: Patients with a clinical diagnosis of GERD, often confirmed by endoscopy.

-

Study Design: Randomized, double-blind, parallel-group study.

-

Treatment: Administration of dexrabeprazole (e.g., 10 mg once daily) or racemic rabeprazole (e.g., 20 mg once daily) for a specified duration (e.g., 4 or 8 weeks).

-

Efficacy Assessments:

-

Endoscopy: Performed at baseline and at the end of treatment to assess the healing of erosive esophagitis, graded according to the Los Angeles (LA) Classification.

-

Symptom Assessment: Patients rate the severity of their symptoms (e.g., heartburn, regurgitation) daily using a Visual Analog Scale (VAS), typically a 100-mm line where 0 represents no symptoms and 100 represents the worst possible symptoms.

-

-

Safety Assessments: Monitoring of adverse events and changes in laboratory parameters.

Conclusion

The stereospecific properties of dexrabeprazole confer significant advantages over racemic rabeprazole. Its favorable pharmacokinetic profile, particularly its reduced dependence on the polymorphic CYP2C19 enzyme for metabolism, leads to more consistent and predictable acid suppression. This translates into superior clinical efficacy, as evidenced by higher rates of esophagitis healing and a faster onset of symptom relief in patients with GERD, all at a lower dose compared to the racemate. The development and use of dexrabeprazole exemplify the importance of considering chirality in drug design and therapy to optimize patient outcomes. For researchers and drug development professionals, the focus on single-enantiomer PPIs like dexrabeprazole represents a promising avenue for refining the management of acid-related disorders.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Synthesis and Characterization of Dexrabeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of dexrabeprazole (B173243) sodium. Dexrabeprazole sodium, the R-(+)-enantiomer of rabeprazole (B1678785), is a potent proton pump inhibitor (PPI) that suppresses gastric acid secretion.[1][2] Its chemical name is sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide.[1] As a single enantiomer, dexrabeprazole offers potential advantages in terms of pharmacokinetics and efficacy compared to its racemic mixture, rabeprazole.[1][3] This document details the synthetic pathways, experimental protocols, and characterization methodologies crucial for the development and quality control of this active pharmaceutical ingredient (API).

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a thioether intermediate, followed by a critical asymmetric oxidation step to establish the desired stereochemistry, and concludes with salt formation.[1][4]

The overall synthetic route can be summarized as follows:

-

Step 1: Thioether Formation: Condensation of 2-mercaptobenzimidazole (B194830) and 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride to form the rabeprazole thioether precursor.[1][4]

-

Step 2: Asymmetric Oxidation: Enantioselective oxidation of the prochiral sulfide (B99878) to the corresponding (R)-sulfoxide, dexrabeprazole.[1] This is the key step for isolating the desired R-enantiomer.[1]

-

Step 3: Salt Formation: Reaction of dexrabeprazole with a sodium source, such as sodium hydroxide (B78521), to yield this compound.[4][5][6]

Figure 1: Chemical Synthesis Pathway of this compound.

Experimental Protocols

Step 1: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Thioether)

This procedure involves the condensation of 2-mercaptobenzimidazole with a substituted pyridine (B92270) derivative.

-

Reactants:

-

2-mercaptobenzimidazole

-

2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride

-

-

Reagents and Solvents:

-

Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Base (e.g., sodium hydroxide)

-

Solvent system (e.g., dichloromethane, ethanol (B145695), or methanol).[4]

-

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in the chosen solvent system containing the base.

-

Add the phase transfer catalyst to the mixture.

-

Slowly add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC or HPLC).

-

Upon completion, perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude rabeprazole thioether, which can be purified by crystallization.

-

Step 2: Asymmetric Oxidation to Dexrabeprazole

This crucial step establishes the chirality of the final product. A common method is the Sharpless-Kagan asymmetric oxidation.

-

Reactants:

-

2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl]thio]-1H-benzimidazole

-

-

Reagents and Catalysts:

-

Chiral catalyst system: Titanium(IV) isopropoxide (Ti(O-iPr)₄) and L-(+)-diethyl tartrate (DET).[5][7]

-

Oxidizing agent: Cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP).[1][5]

-

Organic base (e.g., diisopropylethylamine - DIPEA)

-

Solvent (e.g., toluene (B28343) or dichloromethane)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the chiral ligand (L-(+)-diethyl tartrate) in the solvent.

-

Add titanium(IV) isopropoxide and stir to form the chiral titanium complex.[8]

-

Add the rabeprazole thioether to the catalyst mixture.[5]

-

Cool the reaction mixture (typically to -5 to 0 °C).

-

Slowly add the oxidizing agent (cumene hydroperoxide) to the reaction mixture while maintaining the temperature.

-

Monitor the reaction by HPLC for the formation of dexrabeprazole and the disappearance of the starting material.

-

Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate).

-

Perform an aqueous workup and extract the product into an organic solvent.

-

The crude dexrabeprazole is then purified, often by crystallization, to achieve high enantiomeric purity.

-

Step 3: Formation of this compound

The final step involves the conversion of dexrabeprazole base to its sodium salt.

-

Reactants:

-

Purified dexrabeprazole

-

-

Reagents and Solvents:

-

Procedure:

-

Dissolve sodium hydroxide in ethanol with stirring until a clear solution is obtained.[6]

-

Add the purified dexrabeprazole to the ethanolic sodium hydroxide solution and stir until completely dissolved.[6]

-

Slowly add an antisolvent (e.g., diisopropyl ether) to the solution to induce precipitation of this compound.[6]

-

Collect the precipitate by filtration.

-

Wash the collected solid with the antisolvent to remove any residual impurities.

-

Dry the product under vacuum to yield this compound as a solid. A total yield of 79% with an HPLC purity of >99.5% has been reported for this process.[5][7]

-

Summary of Synthetic Parameters

| Parameter | Step 1: Thioether Formation | Step 2: Asymmetric Oxidation | Step 3: Salt Formation |

| Key Reagents | 2-mercaptobenzimidazole, Substituted pyridine HCl, Phase Transfer Catalyst | Rabeprazole Thioether, Chiral Catalyst, Oxidant | Dexrabeprazole, Sodium Hydroxide |

| Catalyst System | Tetrabutylammonium bromide (example) | Ti(O-iPr)₄ / L-(+)-DET[5][7] | N/A |

| Oxidizing Agent | N/A | Cumene Hydroperoxide[5][7] | N/A |

| Solvent(s) | Dichloromethane, Ethanol[4] | Toluene, Dichloromethane | Ethanol, Diisopropyl ether[6] |

| Typical Yield | High | Good to Excellent | ~79% (overall)[5] |

| Typical Purity | >98% (intermediate) | >99% (chiral purity) | >99.5% (HPLC)[5][7] |

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, purity, and quality of the synthesized this compound.

Figure 2: Analytical Workflow for this compound Characterization.

Spectroscopic and Chromatographic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the molecular structure of dexrabeprazole by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[1] The resulting spectra provide a detailed map of the molecule, confirming the presence of the benzimidazole (B57391) and substituted pyridine ring systems.[1][5]

-

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Chemical shifts (δ) are reported in ppm relative to an internal standard (e.g., TMS). The pattern of signals and their integrations are compared against a reference standard or theoretical values.

-

2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. It is often coupled with liquid chromatography (LC-MS) for impurity profiling.[5]

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).

-

Instrumentation: Use an LC-MS system, typically with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire mass spectra in positive ion mode. The protonated molecule [M+H]⁺ is typically observed. For dexrabeprazole, an [M+H]⁺ ion at m/z 360.3 would be expected.[9]

-

Analysis: Compare the observed molecular ion mass with the calculated theoretical mass of the dexrabeprazole structure.

-

3. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule. The IR spectrum provides a characteristic "fingerprint" for the compound.[2][5]

-

Experimental Protocol:

-

Sample Preparation: Prepare a sample pellet using potassium bromide (KBr) or analyze the neat solid using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the typical IR range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify characteristic absorption peaks corresponding to functional groups such as N-H, C=N, S=O, and C-O bonds. For a monohydrate crystal form, characteristic peaks have been reported at 3350.35, 3192.19, 1583.56, 1463.97, 1269.16, 1041.56, and 740.67 cm⁻¹.[10]

-

4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of this compound and quantify any related substances or impurities.[5][11] Reverse-phase HPLC (RP-HPLC) is the most common technique used.

-

Experimental Protocol (Example):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, acetonitrile and phosphate (B84403) buffer (pH 7) in a 50:50 (v/v) ratio.[11] Another reported mobile phase is a 30:70 (v/v) mixture of acetonitrile and 0.025 M potassium dihydrogen orthophosphate buffer (pH adjusted to 5.1).[12]

-

Detection: UV detection at a specific wavelength, such as 272 nm or 284 nm.[11][12]

-

Analysis: The retention time of the main peak is used for identification. The peak area is used to calculate the purity and assay of the sample against a reference standard. The method should be validated for linearity, accuracy, precision, and robustness.[11][13]

-

| Parameter | HPLC Method 1[11] | HPLC Method 2[12] | HPLC Method 3[13] |

| Column | C18 | C18 (4.6 mm x 250 mm, 5 µm) | Not Specified |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7) (50:50 v/v) | Acetonitrile:0.025M KH₂PO₄ (pH 5.1) (30:70 v/v) | 10mM KH₂PO₄:Methanol (20:80 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection (UV) | 272 nm | 284 nm | Not Specified |

| Retention Time | 4.33 min | 9.28 min | 4.02 min |

| Linearity Range | 77-143 mg/L | 10-50 µg/mL | Not Specified |

| Correlation Coeff. | 0.9989 | >0.999 | 0.999 |

Key Characterization Data

| Analysis Technique | Parameter | Typical Result | Reference |

| HPLC | Purity | > 99.5% | [5][7] |

| Retention Time | 4.33 min (Isocratic) | [11] | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 360.3 | [9] |

| Elemental Analysis | Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1][14] |

| Molecular Weight | 381.42 g/mol | [14] | |

| UV Spectroscopy | λmax (in Methanol) | ~284 nm | [12] |

| Linearity Range | 2-36 µg/ml | [15] |

This guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and data serve as a valuable resource for professionals engaged in the research, development, and quality assurance of this important pharmaceutical agent. All procedures should be conducted in accordance with laboratory safety standards and regulatory guidelines.

References

- 1. This compound [benchchem.com]

- 2. jddtonline.info [jddtonline.info]

- 3. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]

- 5. Improved process of this compound [jcpu.cpu.edu.cn]

- 6. Rabeprazole Sodium synthesis - chemicalbook [chemicalbook.com]

- 7. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 8. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]

- 9. ijrpc.com [ijrpc.com]

- 10. CN102924434A - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 11. Sakarya University Journal of Science » Submission » Development and Validation of RP-HPLC Method for the Determination of this compound [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Forced degradation method for validating dexrabeprazole formulation. [wisdomlib.org]

- 14. clearsynth.com [clearsynth.com]

- 15. rjptonline.org [rjptonline.org]

Dexrabeprazole sodium CAS number and molecular structure

An In-depth Technical Guide to Dexrabeprazole (B173243) Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexrabeprazole sodium, the (R)-(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for its synthesis and clinical evaluation are presented, alongside visualizations of key pathways and workflows to support research and development efforts in the field of gastroenterology.

Chemical Identity and Molecular Structure

This compound is the sodium salt of the active R-enantiomer of rabeprazole, a substituted benzimidazole (B57391).[2]

CAS Number: 171440-18-9[3][4][5][6][7][8]

Molecular Structure:

The molecular structure of this compound is characterized by a benzimidazole ring linked to a pyridine (B92270) ring through a methylsulfinyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [3][5][8][9] |

| Molecular Weight | 381.42 g/mol | [5][6][8][10] |

| IUPAC Name | sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | [2][8] |

| SMILES | O=--INVALID-LINK--CC3=NC=CC(OCCCOC)=C3C.[Na+] | [5][6][9] |

| Appearance | White or off-white powder | [4] |

Mechanism of Action

This compound is a proton pump inhibitor that suppresses gastric acid secretion by specifically inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][11] This enzyme is considered the acid (proton) pump of the stomach.[11] The inhibition is irreversible and dose-dependent, affecting both basal and stimulated acid secretion.[11]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in various studies.

Table 2: Summary of Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | Orally bioavailable with peak plasma concentrations reached in approximately 2.0 to 5.0 hours.[12] | [11][12] |

| Bioavailability | Approximately 52% (compared to intravenous administration).[11][12] | [11][12] |

| Distribution | 96.3% bound to human plasma proteins.[12] | [12] |

| Metabolism | Extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2C19 and CYP3A4.[11][13] | [11][13] |

| Elimination Half-life | Approximately 1 to 2 hours.[12][13] | [12][13] |

| Excretion | Metabolites are mainly excreted in the urine (approximately 90%).[11][13] | [11][13] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in the treatment of acid-related disorders, particularly gastroesophageal reflux disease (GERD). Comparative studies with the racemic mixture, rabeprazole, have shown that dexrabeprazole at half the dose can provide comparable or even superior efficacy.

Table 3: Comparative Efficacy Data in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)

| Efficacy Endpoint | Dexrabeprazole 10 mg | Rabeprazole 20 mg | p-value | Reference |

| Onset of Symptom Improvement (days) | 1.8 ± 0.8 | 2.6 ± 1.4 | < 0.05 | [14] |

| Patients with ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [14] |

| Improvement/Healing of Esophagitis | 95.2% | 65.2% | 0.036 | [14] |

| Mean Reduction in Heartburn Score (Day 0 to 28) | From 2.57 to 0.83 | From 2.53 to 1.04 | Not significant between groups | [1] |

| Mean Reduction in Regurgitation Score (Day 0 to 28) | From 2.85 to 0.65 | From 2.70 to 0.88 | Not significant between groups | [15] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a thioether intermediate, followed by asymmetric oxidation and subsequent salt formation.[16][17]

Protocol for Synthesis:

-

Step 1: Thioether Formation: 2-mercaptobenzimidazole (B194830) is reacted with 2-chloromethyl-3-methyl-4-(3-methoxypropoxy) pyridine hydrochloride in the presence of a phase transfer catalyst to generate rabeprazole thioether.[17]

-

Step 2: Asymmetric Oxidation: The rabeprazole thioether undergoes asymmetric oxidation to produce dexrabeprazole.[16][17] This can be achieved using an oxidant such as cumene (B47948) hydroperoxide in the presence of a chiral catalyst system, for example, tetraisopropyl titanate and L-(+)-diethyl tartrate.[16]

-

Step 3: Salt Formation: The purified dexrabeprazole is then reacted with sodium hydroxide (B78521) to yield this compound.[16][17]

-

Purification: The final product can be purified by crystallization from a suitable solvent system, such as ethyl acetate (B1210297) and methyl tert-butyl ether, to obtain the desired crystalline form.[18]

Protocol for a Comparative Clinical Trial in GERD

The following is a representative protocol based on published studies comparing Dexrabeprazole and Rabeprazole.[14][15]

-

Study Design: A randomized, double-blind, comparative clinical study.

-

Patient Population: Adult male and non-pregnant, non-lactating female patients (18-65 years) diagnosed with GERD. Informed consent is obtained from all participants.

-

Exclusion Criteria: Patients with abnormal baseline laboratory tests, refractory to previous H2-blocker or PPI therapy, or use of PPIs, H2-blockers, or prokinetic agents within a specified period before the study.

-

Randomization and Blinding: Patients are randomly assigned to receive either Dexrabeprazole 10 mg or Rabeprazole 20 mg once daily. Both patients and investigators are blinded to the treatment allocation.

-

Treatment Duration: 28 days.

-

Efficacy Assessment:

-

Primary endpoints: Improvement in visual analog scale (VAS) scores for heartburn and regurgitation.

-

Secondary endpoints: Onset of symptom improvement, proportion of patients with at least 50% symptom improvement, and healing of esophagitis as assessed by upper gastrointestinal endoscopy at baseline and after 28 days.

-

-

Safety Assessment: Recording of all adverse drug reactions and monitoring of laboratory parameters at baseline and at the end of the study.

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test, chi-square test) are used to compare the efficacy and safety between the two treatment groups.

Conclusion

This compound represents a refined therapeutic option in the management of acid-related gastrointestinal disorders. Its stereochemically pure nature allows for a potentially more predictable pharmacokinetic and pharmacodynamic profile compared to its racemic parent compound. The data presented in this guide underscore its potent acid-suppressing activity and clinical efficacy. The detailed protocols and visual aids are intended to facilitate further research and development of this important pharmaceutical agent.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. This compound [benchchem.com]

- 3. This compound | 171440-18-9 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 171440-18-9|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CAS No- 171440-18-9 | NA [chemicea.com]

- 8. This compound | C18H20N3NaO3S | CID 10786084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. nafdac.gov.ng [nafdac.gov.ng]

- 12. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 13. dexrabeprazole | Dosing & Uses | medtigo [medtigo.com]

- 14. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Improved process of this compound [jcpu.cpu.edu.cn]

- 17. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]

- 18. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

In-Vitro Proton Pump Inhibitory Effects of Dexrabeprazole: A Technical Overview

Introduction

Dexrabeprazole (B173243), the pharmacologically active R(+)-enantiomer of rabeprazole (B1678785), is a second-generation proton pump inhibitor (PPI) designed to suppress gastric acid secretion.[1] Like other members of the substituted benzimidazole (B57391) class, its mechanism of action is the specific and irreversible inhibition of the gastric H+/K+ ATPase enzyme system, the proton pump, located at the secretory surface of gastric parietal cells.[1][2] This technical guide provides an in-depth analysis of the in-vitro studies elucidating the proton pump inhibitory effects of dexrabeprazole, focusing on its mechanism, experimental evaluation, and comparative potency. It is intended for researchers, scientists, and professionals involved in pharmacology and drug development.

Core Mechanism of Action

Proton pump inhibitors are prodrugs that require activation in an acidic environment to exert their inhibitory effects.[3] The therapeutic selectivity of PPIs is derived from their targeted accumulation and activation within the highly acidic secretory canaliculi of the stimulated parietal cell.

The activation pathway involves the following key steps:

-

Accumulation: As weak bases, PPIs like dexrabeprazole freely cross cell membranes and accumulate in the acidic compartments of the parietal cell, where the pH can be as low as 1.0.[4] This leads to a concentration at the pump's luminal surface that is approximately 1000-fold higher than in the blood.[4]

-

Acid-Catalyzed Conversion: In this acidic milieu, dexrabeprazole undergoes a two-step protonation followed by a molecular rearrangement. This process converts the inactive prodrug into its active form, a reactive tetracyclic sulfenamide (B3320178).[4]

-

Covalent Inhibition: The activated sulfenamide is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with one or more cysteine residues on the luminal surface of the H+/K+ ATPase alpha subunit.[3][5] This covalent modification locks the enzyme in an inactive conformation, blocking the final step in the gastric acid secretion pathway.[2] Cys813 has been identified as a primary binding site for many PPIs.[3]

Quantitative In-Vitro Data

In-vitro and animal studies have demonstrated that rabeprazole is a more potent inhibitor of H+/K+-ATPase and acid secretion than omeprazole (B731).[7] It also acts more rapidly than omeprazole, lansoprazole (B1674482), or pantoprazole (B1678409).[7]

| Parameter | Dexrabeprazole/Rabeprazole | Comparator PPIs | Reference |

| Potency vs. Omeprazole | Rabeprazole is a more potent inhibitor of H+,K+-ATPase and acid secretion. | Omeprazole serves as a benchmark first-generation PPI. | [7] |

| Speed of Inhibition | Rabeprazole provides a more rapid inhibition of the proton pump. | Slower onset compared to rabeprazole (Omeprazole, Lansoprazole, Pantoprazole). | [7] |

| Acid Stability | Rabeprazole is the least acid-stable PPI, leading to the fastest conversion to its active form. | Order of acid stability: pantoprazole > omeprazole > lansoprazole > rabeprazole. | [4] |

| Effective Clinical Dose | 10 mg Dexrabeprazole is equivalent to 20 mg Rabeprazole. | Standard doses vary (e.g., Esomeprazole (B1671258) 20 mg). | [1][8] |

Experimental Protocols for In-Vitro H+/K+ ATPase Inhibition Assay

The evaluation of a PPI's inhibitory effect in vitro is typically conducted using isolated gastric vesicles enriched with H+/K+ ATPase, often sourced from hog or rabbit gastric mucosa.

Preparation of H+/K+-ATPase Rich Vesicles

-

Source: Freshly obtained hog or rabbit stomachs.

-

Procedure: The gastric mucosa is scraped and homogenized in a buffered sucrose (B13894) solution. A series of differential centrifugation steps are performed to isolate microsomal fractions. The final pellet, rich in H+/K+-ATPase vesicles, is resuspended in a suitable buffer and stored at -80°C.

H+/K+ ATPase Activity Assay

The enzyme's activity is quantified by measuring the rate of ATP hydrolysis, which is typically detected by the amount of inorganic phosphate (B84403) (Pi) released.

-

Reaction Mixture: Vesicles are incubated in a reaction buffer (e.g., Tris-HCl) at 37°C containing MgCl₂, KCl, and often a K+ ionophore like valinomycin (B1682140) to facilitate K+ transport into the vesicles.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is stopped by adding a quenching agent like trichloroacetic acid or sodium dodecyl sulfate.

-

Quantification: The amount of released inorganic phosphate is measured colorimetrically using a malachite green or similar reagent-based method. Absorbance is read at a specific wavelength (e.g., ~660 nm).

In-Vitro Inhibition Assay Protocol

-

Activation of PPI: Dexrabeprazole is pre-incubated in an acidic medium (e.g., pH 5.0) to facilitate its conversion to the active sulfenamide, simulating the conditions in the parietal cell canaliculus.

-

Incubation with Enzyme: The activated dexrabeprazole, at various concentrations, is then incubated with the H+/K+ ATPase vesicles under acid-transporting conditions (i.e., in the presence of ATP and ions) for a defined period.

-

Measurement of Residual Activity: Following incubation with the inhibitor, the remaining ATPase activity is measured as described in the activity assay protocol.

-

Data Analysis: The percentage of inhibition is calculated for each dexrabeprazole concentration relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

In-vitro studies and data from its racemate establish dexrabeprazole as a highly potent and rapid-acting inhibitor of the gastric H+/K+ ATPase. Its mechanism relies on a well-understood pathway of accumulation and acid-catalyzed activation, leading to irreversible covalent modification of the proton pump. The inherent chemical properties of the rabeprazole molecule, specifically its rapid conversion to the active sulfenamide, contribute to a faster onset of inhibition compared to other PPIs. These fundamental in-vitro characteristics provide a strong pharmacological basis for the clinical efficacy of dexrabeprazole in the management of acid-related disorders.

References

- 1. Dexrabeprazole Sodium [benchchem.com]

- 2. nafdac.gov.ng [nafdac.gov.ng]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Development of Dexrabeprazole: A Single Enantiomer Proton Pump Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243), the R-(+)-enantiomer of rabeprazole (B1678785), is a proton pump inhibitor (PPI) belonging to the class of substituted benzimidazoles.[1][2] It is a prime example of a "racemic switch," a common strategy in pharmaceutical development where a single, chirally pure enantiomer of a previously marketed racemic drug is developed.[2] This approach is driven by the understanding that enantiomers can have different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Dexrabeprazole specifically inhibits the H+/K+-ATPase enzyme system, the final step in gastric acid production, without exhibiting anticholinergic or H2 histamine (B1213489) antagonist properties.[1][5] This technical guide provides an in-depth overview of the synthesis, chiral separation, pharmacology, and clinical development of dexrabeprazole.

Synthesis and Chiral Separation

The development of dexrabeprazole hinges on the ability to produce the R-(+)-enantiomer with high purity. This is achieved through asymmetric synthesis, a critical step that avoids the inefficiencies of separating enantiomers from a racemic mixture.

Asymmetric Synthesis

The core of dexrabeprazole synthesis is the enantioselective oxidation of the rabeprazole thioether intermediate.[6][7]

-

Starting Materials : The synthesis typically begins with 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (rabeprazole thioether).[6][8]

-

Chiral Catalysis : A chiral titanium complex is formed using a catalyst like titanium(IV) isopropoxide and a chiral ligand, most commonly (+)-diethyl-L-tartrate.[2][6] This complex creates a chiral environment that directs the oxidation to preferentially form the desired R-enantiomer.[2]

-

Oxidation : An oxidizing agent, such as cumene (B47948) hydroperoxide, is then introduced to perform the asymmetric oxidation of the sulfide (B99878) to the sulfoxide, yielding dexrabeprazole.[6]

-

Salt Formation : The resulting dexrabeprazole is then reacted with sodium hydroxide (B78521) to form dexrabeprazole sodium, often in a crystalline monohydrate form for stability.[6][9]

This process allows for a high yield (around 79%) and high purity (>99.5% HPLC) of the final product.[6]

Chiral Separation and Analysis

To ensure the enantiomeric purity of dexrabeprazole, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary techniques used.[3][10]

-

HPLC : This method uses a chiral stationary phase (CSP) to separate the R and S enantiomers. Polysaccharide-based CSPs, such as Chiralpak IC, are highly effective.[3][4] The mobile phase typically consists of a mixture like hexane, ethanol, and ethylenediamine.[4] Baseline separation with a resolution greater than 1.5 indicates successful enantiomeric separation.[3]

-

Capillary Electrophoresis (CE) : CE utilizes chiral selectors, such as cyclodextrins (CDs), in the background electrolyte to achieve separation.[11][12] Dual CD systems, for instance using sulfobutyl-ether-β-CD and native γ-CD, have proven effective for resolving rabeprazole enantiomers.[12]

Pharmacology

Mechanism of Action

Dexrabeprazole is a prodrug that, in the acidic environment of the gastric parietal cell's secretory canaliculus, is converted to its active sulfenamide (B3320178) form. This active form then covalently binds to cysteine residues on the luminal side of the H+/K+-ATPase (proton pump).[1][5] This binding inactivates the pump, thereby blocking the final step of gastric acid secretion, which involves the exchange of H+ for K+ ions across the parietal cell membrane.[13][14] This inhibition affects both basal and stimulated acid secretion, regardless of the stimulus.[1][5]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies have shown that the R-isomer (dexrabeprazole) has a higher plasma concentration and area under the curve (AUC) compared to the S-isomer when racemic rabeprazole is administered.[15] This suggests that dexrabeprazole may contribute more significantly to the overall therapeutic effect, potentially allowing for effective treatment at a lower dose than the racemate.[15][16]

Table 1: Pharmacokinetic Properties of Dexrabeprazole

| Parameter | Value | Reference(s) |

|---|---|---|

| Absorption | ||

| Oral Bioavailability | ~52% | [1][5] |

| Peak Plasma Conc. (Tmax) | ~3.5 hours | [1][5] |

| Distribution | ||

| Protein Binding | ~97% | [1][5] |

| Metabolism | ||

| Site | Extensively in the liver | [1][5] |

| Enzymes | Cytochrome P450 isoenzymes | [1][5] |

| Excretion | ||

| Primary Route | Urine (as metabolites) | [1][5] |

Pharmacodynamically, dexrabeprazole produces a profound and long-lasting inhibition of gastric acid secretion.[17] Clinical studies have demonstrated its effectiveness in increasing intragastric pH and reducing the duration of pH < 4, which is crucial for healing acid-related disorders.[18]

Clinical Development

Efficacy in Gastroesophageal Reflux Disease (GERD)

-

Symptom Relief : Dexrabeprazole (10 mg) has been shown to provide a significantly earlier onset of symptom improvement compared to rabeprazole (20 mg) (1.8 days vs. 2.6 days).[15][16] A higher proportion of patients on dexrabeprazole also experienced significant (>50%) improvement in regurgitation symptoms.[16][20]

-

Esophagitis Healing : In patients with erosive esophagitis, the incidence of healing after 28 days of therapy was significantly higher in the dexrabeprazole 10 mg group (95.2%) compared to the rabeprazole 20 mg group (65.2%).[15][16]

-

Comparison with Esomeprazole (B1671258) : A comparative study showed that dexrabeprazole 10 mg daily is as effective as esomeprazole 20 mg daily in treating non-erosive GERD, with both drugs significantly improving symptoms and quality of life.[21]

Table 2: Comparative Clinical Efficacy in GERD (Dexrabeprazole 10 mg vs. Rabeprazole 20 mg)

| Efficacy Endpoint | Dexrabeprazole 10 mg | Rabeprazole 20 mg | P-value | Reference(s) |

|---|---|---|---|---|

| Onset of Symptom Improvement | 1.8 ± 0.8 days | 2.6 ± 1.4 days | < 0.05 | [15][16] |

| Patients with ≥50% Improvement in Regurgitation | 96% | 60% | 0.002 | [15][16] |

| Healing of Esophagitis (after 28 days) | 95.2% | 65.2% | 0.036 |[15][16] |

Safety and Tolerability

Experimental Protocols

Protocol: Asymmetric Synthesis of Dexrabeprazole

This protocol is a generalized procedure based on published methods.[6][8]

-

Catalyst Formation : In a suitable reaction vessel under an inert atmosphere, add a chiral ligand (e.g., L-(+)-tartaric acid diethyl ester) and a titanium catalyst (e.g., tetraisopropyl titanate) to an organic solvent. Stir the mixture at a controlled temperature to form the chiral catalyst complex.

-

Substrate Addition : Add rabeprazole thioether (2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methyl] thio]-1H-benzimidazole) to the reaction mixture.

-

Asymmetric Oxidation : Slowly add an oxidant (e.g., cumene hydroperoxide) to the mixture while maintaining a specific temperature. The reaction progress is monitored by HPLC.

-

Workup and Purification : Once the reaction is complete, quench the reaction and purify the resulting dexrabeprazole crude product, typically through crystallization.

-

Salt Formation : Dissolve the purified dexrabeprazole in an alcohol solvent. Add a solution of sodium hydroxide and stir to complete the salt-forming reaction.

-

Isolation : Concentrate the solution to obtain this compound, which can be further purified by crystallization from a solvent/anti-solvent system (e.g., ethyl acetate/methyl tert-butyl ether) to yield the final amorphous or crystalline product.[9][22]

Protocol: Chiral Separation by HPLC

This protocol is adapted from validated methods for rabeprazole enantiomers.[3][4]

-

System Preparation : Utilize an HPLC system with a UV detector. Equip the system with a Chiralpak IC column (150 x 4.6 mm, 5 µm).

-

Mobile Phase : Prepare a mobile phase consisting of hexane:ethanol:ethylenediamine (30:70:0.05 v/v/v). Degas the mobile phase thoroughly before use.

-

Column Equilibration : Equilibrate the column with the mobile phase at a constant temperature (e.g., 35 °C) until a stable baseline is achieved.

-

Sample Preparation : Prepare a stock solution of the test sample (e.g., dexrabeprazole bulk drug) in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Run : Inject the sample solution into the HPLC system.

-

Data Analysis : Monitor the separation at a suitable wavelength (e.g., 285 nm). Identify the peaks for the R-(+) and S-(-) enantiomers based on their retention times (previously determined using standards). Calculate the enantiomeric purity and the resolution between the peaks. A resolution of >1.5 is required for baseline separation.[3]

Protocol: Clinical Trial for GERD Efficacy

This protocol outlines a typical study design based on published clinical trials.[16][18][23]

-

Patient Population : Recruit patients (e.g., ages 18-70) with a clinical diagnosis of GERD, confirmed by symptoms (e.g., heartburn, regurgitation) and upper gastrointestinal endoscopy.[16][18]

-

Inclusion/Exclusion Criteria : Establish clear criteria. Exclude patients with significant gastrointestinal pathologies other than GERD, those taking conflicting medications, or pregnant/lactating women.[15][18]

-

Study Design : A randomized, double-blind, comparative study design.

-

Randomization : Randomly assign patients to receive either dexrabeprazole 10 mg once daily or the comparator (e.g., rabeprazole 20 mg) once daily for a set period (e.g., 28 days).[16]

-

Efficacy Assessment :

-

Primary Endpoints : Measure the improvement in GERD symptoms using a Visual Analog Scale (VAS) for heartburn and regurgitation at baseline and at the end of treatment. Assess the healing of esophagitis via endoscopy at the beginning and end of the study.[16]

-

Secondary Endpoints : Record the time to first symptom relief.[15]

-

-

Safety Assessment : Monitor and record all adverse events throughout the study. Conduct laboratory safety tests (hematologic, hepatic, renal) at baseline and at the end of the trial.[17]

-

Statistical Analysis : Compare the changes in symptom scores and healing rates between the two treatment groups using appropriate statistical tests (e.g., t-test, chi-square test), with a p-value < 0.05 considered significant.[24]

References

- 1. Dexrabeprazole Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nafdac.gov.ng [nafdac.gov.ng]

- 6. Improved process of this compound [jcpu.cpu.edu.cn]

- 7. CN105859685A - Method for preparing this compound - Google Patents [patents.google.com]

- 8. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]

- 9. CN102924434B - this compound monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral separation of lansoprazole and rabeprazole by capillary electrophoresis using dual cyclodextrin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dexrabeprazole | Dosing & Uses | medtigo [medtigo.com]

- 14. Dexrabeprazole: View Uses, Side Effects and Medicines [truemeds.in]

- 15. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wjgnet.com [wjgnet.com]

- 17. admin.greenbook.nafdac.gov.ng [admin.greenbook.nafdac.gov.ng]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Randomized, double-blind, comparative study of dexrabeprazole 10 mg versus rabeprazole 20 mg in the treatment of gastroesophageal reflux disease. | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN106632306A - Amorphous this compound and preparation method thereof - Google Patents [patents.google.com]

- 23. The Effect of Dexrabeprazole on Intragastric and Intraesophageal Acidity | Clinical Research Trial Listing [centerwatch.com]

- 24. globalresearchonline.net [globalresearchonline.net]

Dexrabeprazole Sodium: A Comprehensive Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexrabeprazole (B173243) sodium, the R-(+)-enantiomer of rabeprazole (B1678785) sodium, is a second-generation proton pump inhibitor (PPI) that plays a crucial role in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth analysis of the core physicochemical characteristics and solubility of dexrabeprazole sodium, offering valuable insights for formulation development, analytical method development, and further research.

Physicochemical Properties

This compound is a white to slightly yellowish-white, crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Chemical Name | Sodium 2-[(R)-[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]benzimidazol-1-ide | |

| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1] |

| Molecular Weight | 381.43 g/mol | [1] |

| Appearance | White to slightly yellowish-white crystalline powder | [1] |

| Melting Point | 140-141°C (as dexrabeprazole) | |

| pKa | ~5.0 (pyridine moiety) | [2] |

Table 1: Physicochemical Properties of this compound

Solubility Profile

The solubility of this compound is a critical determinant of its bioavailability. As a sodium salt, it exhibits enhanced aqueous solubility compared to its free base form. However, its stability and solubility are highly pH-dependent. This compound is known to be unstable in acidic environments, undergoing rapid degradation, while its stability and solubility increase in neutral to alkaline conditions.[1][3]

A summary of the solubility of the racemic mixture, rabeprazole sodium, in various solvents is provided in Table 2. This data serves as a close surrogate for this compound due to their structural similarity.

| Solvent | Solubility | References |

| Water | Very soluble | [1] |

| Methanol | Very soluble | [1] |

| Ethanol | Freely soluble, ~30 mg/mL | [1][4] |

| Chloroform | Freely soluble | [1] |

| Ethyl Acetate | Freely soluble | [1] |

| n-Hexane | Insoluble | [1] |

| Ether | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | ~25 mg/ml | [4] |

| Dimethylformamide (DMF) | ~30 mg/ml | [4] |

| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4] |

Table 2: Solubility of Rabeprazole Sodium in Various Solvents

The pH-dependent solubility is a key consideration for the formulation of oral dosage forms, necessitating enteric coating to protect the active pharmaceutical ingredient (API) from the acidic environment of the stomach. Studies on rabeprazole sodium have shown that its concentration can be greater than 110 mg/mL in solvents with a pH ≥ 9.0.[3]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for equilibrium solubility determination.

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.

Materials:

-

This compound powder

-

Phosphate buffer solutions (pH 5.0, 6.0, 7.0, 7.4)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

pH meter

Methodology:

-

Preparation of Buffer Solutions: Prepare phosphate buffer solutions at the desired pH values (e.g., 5.0, 6.0, 7.0, 7.4) and a 0.1 N HCl solution (pH 1.2).

-

Sample Preparation: Add an excess amount of this compound to each vial containing a known volume of the respective buffer solution. The excess solid should be visually apparent.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Data Analysis: Calculate the solubility of this compound in mg/mL or mol/L for each pH value.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the pyridine (B92270) moiety of dexrabeprazole.

Materials:

-

This compound

-

Hydrochloric acid (HCl), standardized solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water containing a background electrolyte like KCl to maintain constant ionic strength.

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the point of half-neutralization. Alternatively, the first derivative of the curve can be plotted to identify the equivalence point, and the pKa is the pH at half the equivalence point volume.

References

Understanding the metabolic pathways of dexrabeprazole sodium in liver microsomes

An In-Depth Technical Guide to the Metabolic Pathways of Dexrabeprazole (B173243) Sodium in Liver Microsomes

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of dexrabeprazole sodium, the R-enantiomer of rabeprazole (B1678785), when incubated with human liver microsomes. The document details the primary metabolic pathways, the enzymes responsible, quantitative kinetic data, and the experimental protocols used to derive this information.

Introduction to Dexrabeprazole Metabolism

Dexrabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. Like other PPIs, it undergoes extensive hepatic biotransformation. However, the metabolism of rabeprazole (and by extension, its R-enantiomer, dexrabeprazole) is distinct from other drugs in its class, such as omeprazole (B731) and lansoprazole. A significant portion of its clearance occurs through a non-enzymatic pathway, which makes it less susceptible to the effects of genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2C19.[1][2][3][4] The enzymatic metabolism that does occur is primarily mediated by CYP2C19 and CYP3A4.[3][4][5]

Primary Metabolic Pathways in Liver Microsomes

The metabolism of dexrabeprazole in the liver is characterized by two main routes: a major non-enzymatic reduction and a minor enzymatic oxidation.

-

Non-Enzymatic Pathway (Major Route): Dexrabeprazole is chemically unstable and undergoes a rapid, non-enzymatic reduction to form its primary metabolite, rabeprazole thioether .[6][7] This is the most significant clearance pathway for the drug.

-

Enzymatic Pathways (Minor Routes):

The major thioether metabolite is not inert and can be further metabolized. CYP3A4 can stereoselectively re-oxidize rabeprazole thioether back to the parent drug, preferentially forming the R-enantiomer (dexrabeprazole).[8] Additionally, the thioether can be demethylated by CYP2C19 and CYP2D6.[8]

Quantitative Metabolic Data

The kinetics of metabolite formation are crucial for understanding a drug's disposition. The following table summarizes the Michaelis-Menten kinetic parameters for key metabolic steps of rabeprazole's major thioether metabolite, investigated using human liver microsomes (HLM) and recombinant CYP enzymes.[8]

| Reaction | Enzyme Source | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |

| Re-oxidation to R-enantiomer | HLM | Rabeprazole Thioether | (R)-Rabeprazole | 6.6 | 92 |

| Re-oxidation to S-enantiomer | HLM | Rabeprazole Thioether | (S)-Rabeprazole | 5.1 | 21 |

| Demethylation | rCYP2C19 | Rabeprazole Thioether | Desmethylrabeprazole Thioether | 5.1 | 600 |

| Demethylation | rCYP2D6 | Rabeprazole Thioether | Desmethylrabeprazole Thioether | 15.1 | 736 |

| Note: Vmax for recombinant enzymes is reported as pmol/min/nmol of P450. |

The data clearly indicate that the re-oxidation of rabeprazole thioether back to the parent compound, catalyzed by CYP3A4, strongly favors the formation of the R-enantiomer (dexrabeprazole), with a Vmax over four times higher than that for the S-enantiomer.[8]

Experimental Protocols

The characterization of dexrabeprazole metabolism is typically performed using an in vitro metabolic stability assay with human liver microsomes. This section provides a generalized protocol.

Objective

To determine the rate of disappearance of dexrabeprazole and the formation of its metabolites (e.g., rabeprazole sulfone) in the presence of human liver microsomes.

Materials

-

Test Compound: this compound

-

Enzyme Source: Pooled Human Liver Microsomes (HLM)

-

Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Quenching Solution: Acetonitrile (B52724), often containing an internal standard for analytical quantification.

-

Control Inhibitor (optional): A specific inhibitor for CYP3A4 (e.g., ketoconazole) to confirm its role in sulfone formation.

Experimental Workflow

Detailed Procedure

-

Preparation: Prepare working solutions of the NADPH regenerating system, dexrabeprazole, and any inhibitors in 100 mM potassium phosphate buffer (pH 7.4).

-

Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the buffer and the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL).

-